molecular formula C8H21NO6P+ B11746944 2-(((R)-2,3-Dihydroxypropyl)phosphoryloxy)-N,N,N-trimethylethanaminium

2-(((R)-2,3-Dihydroxypropyl)phosphoryloxy)-N,N,N-trimethylethanaminium

Cat. No.: B11746944
M. Wt: 258.23 g/mol
InChI Key: SUHOQUVVVLNYQR-MRVPVSSYSA-O
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Description

2-((®-2,3-Dihydroxypropyl)phosphoryloxy)-N,N,N-trimethylethanaminium is a chiral quaternary ammonium compound It is known for its unique structure, which includes a phosphoryloxy group attached to a dihydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((®-2,3-Dihydroxypropyl)phosphoryloxy)-N,N,N-trimethylethanaminium typically involves the phosphorylation of a dihydroxypropylamine derivative. One common method includes the reaction of ®-2,3-dihydroxypropylamine with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-((®-2,3-Dihydroxypropyl)phosphoryloxy)-N,N,N-trimethylethanaminium undergoes various chemical reactions, including:

    Oxidation: The dihydroxypropyl moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphoryloxy group can be reduced under specific conditions to yield phosphines or phosphine oxides.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl moiety can yield glyceraldehyde or dihydroxyacetone, while reduction of the phosphoryloxy group can produce phosphine derivatives.

Scientific Research Applications

2-((®-2,3-Dihydroxypropyl)phosphoryloxy)-N,N,N-trimethylethanaminium has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in cellular signaling and metabolism.

    Medicine: It has been investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-((®-2,3-Dihydroxypropyl)phosphoryloxy)-N,N,N-trimethylethanaminium involves its interaction with specific molecular targets and pathways. The phosphoryloxy group can participate in phosphorylation reactions, which are crucial for regulating various cellular processes. The quaternary ammonium group can interact with cell membranes, influencing membrane stability and function.

Comparison with Similar Compounds

Similar Compounds

    Choline: A quaternary ammonium compound with a similar structure but lacking the dihydroxypropyl moiety.

    Phosphatidylcholine: A phospholipid containing a choline group, commonly found in cell membranes.

    Betaine: Another quaternary ammonium compound with a different functional group arrangement.

Uniqueness

2-((®-2,3-Dihydroxypropyl)phosphoryloxy)-N,N,N-trimethylethanaminium is unique due to its combination of a chiral dihydroxypropyl moiety and a phosphoryloxy group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C8H21NO6P+

Molecular Weight

258.23 g/mol

IUPAC Name

2-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/p+1/t8-/m1/s1

InChI Key

SUHOQUVVVLNYQR-MRVPVSSYSA-O

Isomeric SMILES

C[N+](C)(C)CCOP(=O)(O)OC[C@@H](CO)O

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O

Origin of Product

United States

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